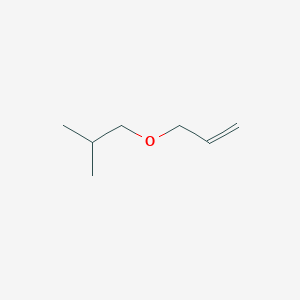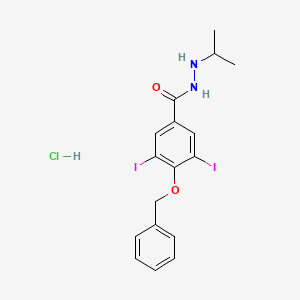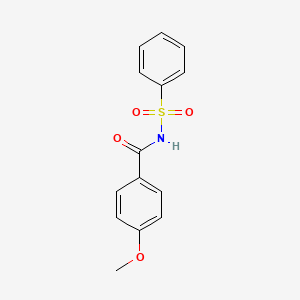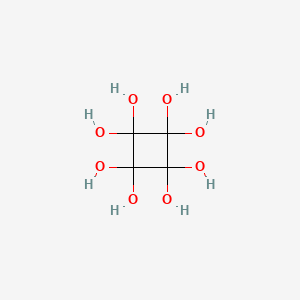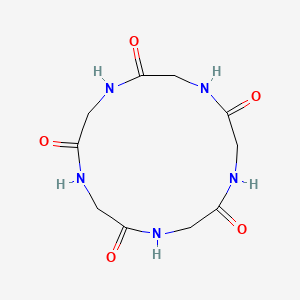
1,5-Bis(bromomethyl)-2,4-dichlorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Bis(bromomethyl)-2,4-dichlorobenzene is an organic compound that belongs to the class of aromatic halides It consists of a benzene ring substituted with two bromomethyl groups and two chlorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5-Bis(bromomethyl)-2,4-dichlorobenzene can be synthesized through the bromination of 1,5-dimethyl-2,4-dichlorobenzene. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions in a solvent like carbon tetrachloride (CCl4) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive bromine and chlorinated compounds.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Bis(bromomethyl)-2,4-dichlorobenzene undergoes several types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The bromomethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atoms, yielding the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium alkoxides, thiols, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be employed.
Major Products Formed
Nucleophilic substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Methyl-substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1,5-Bis(bromomethyl)-2,4-dichlorobenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be employed in the synthesis of pharmaceutical intermediates and active ingredients.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Chemical Research: The compound serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Mecanismo De Acción
The mechanism of action of 1,5-Bis(bromomethyl)-2,4-dichlorobenzene primarily involves its reactivity towards nucleophiles and electrophiles. The bromomethyl groups are highly reactive, making the compound suitable for various substitution and addition reactions. The presence of chlorine atoms further enhances its reactivity by stabilizing the intermediate species formed during reactions.
Comparación Con Compuestos Similares
Similar Compounds
1,5-Bis(bromomethyl)naphthalene: Similar in structure but with a naphthalene core instead of a benzene ring.
1,2-Bis(bromomethyl)benzene: Similar but with bromomethyl groups at different positions on the benzene ring.
1,4-Bis(bromomethyl)benzene: Another isomer with bromomethyl groups at the para positions.
Uniqueness
1,5-Bis(bromomethyl)-2,4-dichlorobenzene is unique due to the presence of both bromomethyl and dichloro substituents on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research studies.
Propiedades
Número CAS |
21903-54-8 |
|---|---|
Fórmula molecular |
C8H6Br2Cl2 |
Peso molecular |
332.84 g/mol |
Nombre IUPAC |
1,5-bis(bromomethyl)-2,4-dichlorobenzene |
InChI |
InChI=1S/C8H6Br2Cl2/c9-3-5-1-6(4-10)8(12)2-7(5)11/h1-2H,3-4H2 |
Clave InChI |
ATOWOBSQDHATBB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1CBr)Cl)Cl)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[(dimethylcarbamothioyl)oxy]benzoate](/img/structure/B14711399.png)


![1,1'-[(3-Isocyanato-1,2-phenylene)bis(methylene)]bis(2-isocyanatobenzene)](/img/structure/B14711413.png)
